molecular formula C17H12F3N3NaO4S B025905 Acid red 337 CAS No. 67786-14-5

Acid red 337

Cat. No.: B025905
CAS No.: 67786-14-5
M. Wt: 434.3 g/mol
InChI Key: YNNKCKNBHRWWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Red 337 is an azo dye extensively used in the textile industry. It is known for its vibrant red color and is often employed in dyeing fabrics. it is also recognized as a hazardous recalcitrant compound when released into the environment, posing potential risks to aquatic life due to its chemical stability and resistance to degradation .

Scientific Research Applications

Acid Red 337 has several scientific research applications:

Safety and Hazards

Acid Red 337 is harmful if swallowed and may cause stomach discomfort. It can cause respiratory irritation and may irritate the eyes. It may also cause skin irritation in sensitive individuals .

Future Directions

While specific future directions for Acid Red 337 are not mentioned in the sources retrieved, it is worth noting that research is ongoing into its removal from wastewater . This suggests that future directions may include improved methods for its removal from industrial effluents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Red 337 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and filtration, is common to remove impurities and achieve the desired dye quality .

Chemical Reactions Analysis

Types of Reactions

Acid Red 337 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Acid Red 337 involves its interaction with various substrates and reagents. In biological systems, the dye can be decolorized by specific bacterial strains through enzymatic degradation. The enzymes break down the azo bonds, leading to the formation of smaller, less toxic compounds. The molecular targets include the azo bonds and aromatic rings, which are susceptible to enzymatic cleavage .

Comparison with Similar Compounds

Similar Compounds

  • Acid Red 1
  • Acid Red 88
  • Acid Red 18

Comparison

Acid Red 337 is unique due to its high stability and resistance to degradation compared to other similar azo dyes. While Acid Red 1 and Acid Red 88 are also used in the textile industry, they may not exhibit the same level of recalcitrance in the environment. Acid Red 18, on the other hand, has different applications and may not be as widely studied for its environmental impact .

Properties

CAS No.

67786-14-5

Molecular Formula

C17H12F3N3NaO4S

Molecular Weight

434.3 g/mol

IUPAC Name

sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);

InChI Key

YNNKCKNBHRWWTR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+]

SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na]

Synonyms

sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acid red 337
Reactant of Route 2
Acid red 337
Reactant of Route 3
Acid red 337
Reactant of Route 4
Acid red 337
Reactant of Route 5
Acid red 337
Reactant of Route 6
Acid red 337

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.